molecular formula C16H16O2 B12545019 1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one CAS No. 151982-83-1

1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one

Cat. No.: B12545019
CAS No.: 151982-83-1
M. Wt: 240.30 g/mol
InChI Key: ATDCMZQJXSKXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one is an organic compound with the molecular formula C16H16O2 It is a derivative of acetophenone, characterized by the presence of two methyl groups on the phenyl ring and a hydroxyl group on the ethanone moiety

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Another method involves the oxidation of 1-(2,4-dimethylphenyl)ethanol using an oxidizing agent like chromium trioxide or potassium permanganate .

Industrial production methods often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Condensation: The compound can participate in aldol condensation reactions with aldehydes or ketones in the presence of a base, forming β-hydroxy ketones or α,β-unsaturated ketones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. For example, its derivatives may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one can be compared with other similar compounds, such as:

    Acetophenone: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.

    2,4-Dimethylacetophenone:

    1-(2,4-Dimethylphenyl)ethanol: Contains a hydroxyl group but lacks the carbonyl group, influencing its chemical properties and reactivity.

Properties

CAS No.

151982-83-1

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-hydroxy-2-phenylethanone

InChI

InChI=1S/C16H16O2/c1-11-8-9-14(12(2)10-11)16(18)15(17)13-6-4-3-5-7-13/h3-10,15,17H,1-2H3

InChI Key

ATDCMZQJXSKXND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(C2=CC=CC=C2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.